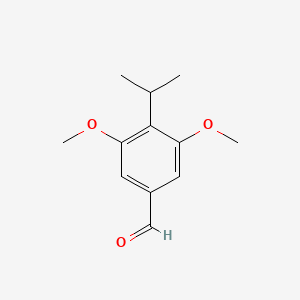

4-Isopropyl-3,5-dimethoxybenzaldehyde

Description

Contextualization within the Class of Benzaldehyde (B42025) Derivatives

Benzaldehyde derivatives represent a broad and significant class of organic compounds, foundational to numerous chemical and biological processes. ontosight.aipharmainfo.in These compounds, consisting of a benzaldehyde core with various substituents on the aromatic ring, exhibit a wide array of chemical reactivities and biological activities. pharmainfo.inresearchgate.net The nature and position of these substituents dramatically influence the properties of the molecule.

4-Isopropyl-3,5-dimethoxybenzaldehyde is a polysubstituted benzaldehyde. The aldehyde functional group is a key feature, known for its reactivity in a variety of organic reactions, including condensations, oxidations, and reductions. The two methoxy (B1213986) groups are electron-donating, which can influence the reactivity of the aromatic ring and the aldehyde group. The isopropyl group, a bulky alkyl substituent, can impart steric hindrance and increased lipophilicity to the molecule. This specific substitution pattern distinguishes it from other naturally occurring and synthetic benzaldehydes and dictates its specific applications in chemical synthesis.

Significance in Advanced Chemical and Biological Research Disciplines

The primary significance of this compound in advanced research lies in its role as a key precursor in the multi-step synthesis of novel therapeutic agents. While research into the direct biological activities of this specific benzaldehyde derivative is not extensively documented in publicly available literature, its importance is underscored by its application in medicinal chemistry.

Substituted benzaldehydes, as a class, are investigated for a wide range of biological effects, including antimicrobial, anti-inflammatory, and anticancer properties. researchgate.netnih.govmdpi.com The exploration of such compounds is a vibrant area of research aimed at the discovery of new drugs. nih.gov The utility of this compound as a synthetic intermediate highlights the critical role of custom-designed building blocks in the development of complex molecules with potential therapeutic value. Its unique substitution pattern makes it an essential component for achieving the desired structure and, consequently, the biological activity of the final target molecule.

Below is a table summarizing the key properties of this compound:

| Property | Value |

| CAS Number | 344396-19-6 |

| Molecular Formula | C₁₂H₁₆O₃ |

| Molecular Weight | 208.25 g/mol |

| Appearance | Pale Yellow Solid |

| Melting Point | 60 - 64°C |

| Purity | >98% |

Note: The physical properties are based on data from chemical suppliers.

Structure

3D Structure

Properties

IUPAC Name |

3,5-dimethoxy-4-propan-2-ylbenzaldehyde | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16O3/c1-8(2)12-10(14-3)5-9(7-13)6-11(12)15-4/h5-8H,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZFQFDCIZQIYJRV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=C(C=C(C=C1OC)C=O)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

208.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Transformations of 4 Isopropyl 3,5 Dimethoxybenzaldehyde

Advanced Strategies for Compound Synthesis and Process Optimization

The efficient synthesis of 4-Isopropyl-3,5-dimethoxybenzaldehyde is a key focus in organic chemistry, driven by its application in the pharmaceutical industry. Research has led to the development of specific synthetic routes and methodologies aimed at optimizing its production.

Custom Synthesis Approaches in Organic Chemistry

The primary and most documented synthetic pathway to this compound commences with 3,5-dihydroxybenzoic acid. This multi-step approach is a well-established method for constructing the core structure of the target molecule. The key transformations in this synthesis are detailed below:

Isopropylation: The initial step involves the introduction of the isopropyl group onto the aromatic ring of 3,5-dihydroxybenzoic acid.

Esterification and Etherification: Following isopropylation, the carboxylic acid is typically converted to its methyl ester, and the phenolic hydroxyl groups are methylated to form 3,5-dimethoxy-4-isopropylbenzoate. acs.org

Reduction: The ester is then reduced to the corresponding 3,5-dimethoxy-4-isopropylbenzyl alcohol. acs.org

Oxidation: The final step is the oxidation of the benzyl (B1604629) alcohol to the desired this compound. acs.org A Chinese patent describes the use of dimethyl sulfoxide (B87167) (DMSO) and acetic anhydride (B1165640) for this oxidation, achieving a yield of 90-95%. acs.org

An alternative starting material for similar benzaldehydes is syringaldehyde (B56468) (4-hydroxy-3,5-dimethoxybenzaldehyde), which already possesses the desired methoxy (B1213986) groups at positions 3 and 5. While specific literature for the direct conversion of syringaldehyde to the title compound is not prevalent, general synthetic transformations could be envisioned, such as a nucleophilic substitution or a cross-coupling reaction to introduce the isopropyl group at the 4-position, potentially after protecting the aldehyde functionality.

The Vilsmeier-Haack reaction, a classic method for the formylation of electron-rich aromatic compounds, could theoretically be applied to a precursor such as 1-isopropyl-2,6-dimethoxybenzene to introduce the aldehyde group. However, the viability and efficiency of this approach for this specific substrate would require experimental validation.

Methodologies for Process Optimization in Chemical Production

The optimization of the synthetic process for this compound is crucial for large-scale production, focusing on maximizing yield, purity, and cost-effectiveness. A key area for optimization is the oxidation of 3,5-dimethoxy-4-isopropylbenzyl alcohol to the aldehyde. Several oxidation methods are available, each with its own advantages and potential for optimization.

The Swern oxidation is a widely used method for the mild oxidation of primary alcohols to aldehydes. The reaction conditions, such as temperature, stoichiometry of reagents (oxalyl chloride, DMSO, and a hindered base like triethylamine), and reaction time, can be finely tuned to maximize the yield and minimize the formation of byproducts. For instance, studies on the Swern oxidation of benzyl alcohol have shown that yields can reach up to 84.7% under optimized conditions in a continuous flow microreactor system.

Catalytic oxidation presents a greener and more atom-economical alternative to stoichiometric oxidants. The use of catalysts based on transition metals like palladium (Pd) or gold (Au) supported on various materials has been investigated for the oxidation of benzyl alcohols. For example, the catalytic oxidation of methoxy-substituted benzyl alcohols using bimetallic Au/Pd catalysts has been studied, demonstrating the influence of the catalyst composition and substrate structure on the reaction efficiency. Optimizing factors such as the metal ratio, support material, reaction temperature, and oxygen pressure is key to achieving high conversion and selectivity to the desired aldehyde.

The following table summarizes a hypothetical comparison of different oxidation methods for a similar substrate, highlighting key parameters that would be considered in process optimization:

| Oxidation Method | Oxidizing Agent/Catalyst | Typical Solvent | Temperature (°C) | Potential Yield (%) | Key Optimization Parameters |

| Swern Oxidation | Oxalyl chloride, DMSO, Et3N | Dichloromethane | -78 to room temp. | 80-95 | Reagent stoichiometry, temperature control, reaction time |

| Catalytic Oxidation | O2, Pd/C catalyst | Toluene | 80-120 | 70-90 | Catalyst loading, oxygen pressure, temperature, solvent choice |

| DMSO-based Oxidation | DMSO, Acetic Anhydride | None or inert solvent | Room temp. to 60 | 90-95 | Reagent ratio, temperature, reaction time |

This table is illustrative and based on general knowledge of these reactions; specific yields for this compound would require experimental data.

Utility as a Molecular Building Block in the Synthesis of Complex Compounds

This compound serves as a valuable starting material for the synthesis of more intricate molecules, leveraging the reactivity of its aldehyde functional group and the potential for further modifications on the aromatic ring.

Precursor Utilization in Diverse Synthetic Pathways

The most prominent application of this compound is as a key intermediate in the synthesis of Benvitimod (also known as Tapinarof), a therapeutic agent for psoriasis. rug.nlresearchgate.net In this synthesis, the aldehyde undergoes a Perkin condensation, a reaction that forms an α,β-unsaturated carboxylic acid from an aromatic aldehyde and an acid anhydride. This is followed by decarboxylation and demethylation to yield the final active pharmaceutical ingredient. rug.nl

Beyond this specific application, the aldehyde functionality of this compound allows for its participation in a wide range of classical organic reactions, including:

Wittig Reaction: To form various substituted stilbenes.

Grignard and Organolithium Additions: To generate secondary alcohols, which can be further elaborated.

Reductive Amination: To produce substituted benzylamines.

Condensation Reactions: With active methylene (B1212753) compounds to build more complex carbon skeletons.

These reactions open up pathways to a diverse array of compounds with potential applications in medicinal chemistry and materials science.

Derivatization Studies for Scaffold Construction

The structure of this compound provides multiple points for derivatization, making it a suitable scaffold for the construction of compound libraries. The aldehyde group is a primary site for modification, enabling the synthesis of imines, oximes, hydrazones, and other derivatives.

Furthermore, the methoxy groups on the aromatic ring could potentially be demethylated to reveal hydroxyl groups, which can then be used for further functionalization, such as etherification or esterification, to create a wide range of analogs.

While specific, large-scale derivatization studies focused solely on this compound are not extensively reported in the public domain, its role in the synthesis of Benvitimod and the inherent reactivity of its functional groups strongly suggest its potential as a versatile scaffold for the development of new chemical entities. The exploration of its reactivity in multicomponent reactions could also lead to the rapid construction of complex and diverse molecular architectures.

Advanced Analytical Characterization Techniques for 4 Isopropyl 3,5 Dimethoxybenzaldehyde

Spectroscopic Analysis Methods in Structural Elucidation

Spectroscopic techniques are indispensable for the definitive identification and structural confirmation of organic molecules like 4-Isopropyl-3,5-dimethoxybenzaldehyde. These methods provide detailed information about the compound's atomic composition, connectivity, and chemical environment.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Structure Determination

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule. For this compound, both ¹H NMR and ¹³C NMR spectroscopy are crucial for confirming its complex structure.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound would exhibit distinct signals corresponding to the different types of protons in the molecule. The aldehydic proton is expected to appear as a singlet in the downfield region, typically around 9.8-10.0 ppm. The two aromatic protons on the benzene (B151609) ring, being chemically equivalent, would likely produce a singlet. The methoxy (B1213986) groups (-OCH₃) would also generate a singlet, integrating to six protons. The isopropyl group would show a septet for the single methine proton (-CH) and a doublet for the six equivalent methyl protons (-CH₃).

¹³C NMR Spectroscopy: The carbon NMR spectrum provides information on all the unique carbon atoms in the molecule. The spectrum would show a signal for the carbonyl carbon of the aldehyde group in the highly deshielded region (around 190 ppm). The aromatic carbons would appear in the typical range of 110-160 ppm, with distinct signals for the carbon atoms bearing the aldehyde, isopropyl, and methoxy substituents, as well as the unsubstituted aromatic carbons. The methoxy carbons would resonate around 55-60 ppm, and the isopropyl group would show two distinct signals for the methine and methyl carbons.

Expected ¹H NMR Chemical Shifts for this compound

| Proton Type | Expected Chemical Shift (ppm) | Multiplicity | Integration |

|---|---|---|---|

| Aldehydic H | 9.8 - 10.0 | Singlet | 1H |

| Aromatic H | ~7.0 | Singlet | 2H |

| Methoxy H | ~3.9 | Singlet | 6H |

| Isopropyl CH | ~3.0 - 3.2 | Septet | 1H |

Expected ¹³C NMR Chemical Shifts for this compound

| Carbon Type | Expected Chemical Shift (ppm) |

|---|---|

| Aldehydic C=O | ~191 |

| Aromatic C-O | ~160 |

| Aromatic C-CH(CH₃)₂ | ~145 |

| Aromatic C-CHO | ~135 |

| Aromatic C-H | ~107 |

| Methoxy C | ~56 |

| Isopropyl CH | ~34 |

Mass Spectrometry (MS) Applications in Compound Identification

Mass spectrometry (MS) is a vital analytical technique used to determine the molecular weight and elemental composition of a compound. For this compound (C₁₂H₁₆O₃), high-resolution mass spectrometry (HRMS) can confirm its molecular formula by providing a highly accurate mass measurement.

The predicted monoisotopic mass of this compound is 208.10994 Da. In a typical mass spectrum, the molecular ion peak ([M]⁺) would be observed at m/z 208. Common adducts in electrospray ionization (ESI) or other soft ionization techniques would include [M+H]⁺ at m/z 209.1172, [M+Na]⁺ at m/z 231.0992, and [M+K]⁺ at m/z 247.0731. Fragmentation patterns observed in the mass spectrum can also provide structural information, for instance, the loss of a methyl group or the isopropyl group.

Predicted Mass Spectrometry Data for this compound Adducts

| Adduct | Predicted m/z |

|---|---|

| [M+H]⁺ | 209.11722 |

| [M+Na]⁺ | 231.09916 |

| [M-H]⁻ | 207.10266 |

| [M+NH₄]⁺ | 226.14376 |

Chromatographic Techniques: High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC)

Chromatographic methods are essential for separating this compound from impurities and for quantifying its purity. Both High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are widely used for this purpose.

A typical reversed-phase HPLC or UPLC method would be employed for the analysis of this moderately polar compound. Such a method would likely utilize a C18 stationary phase. The mobile phase would typically consist of a mixture of an organic solvent, such as acetonitrile (B52724) or methanol, and an aqueous component, often with a pH modifier like formic acid or phosphoric acid to ensure good peak shape. The use of smaller particle sizes in UPLC columns (typically ≤2 µm) allows for faster analysis times and improved resolution compared to traditional HPLC. The purity of this compound is often reported to be greater than 98%, as determined by these chromatographic techniques. anaxlab.com

Development of Analytical Methods for Research Quality Assurance

The development of robust analytical methods for this compound is a critical aspect of quality assurance in the synthesis of Benvitimod. The goal is to establish reliable and validated methods that can consistently assess the identity, purity, and quality of the intermediate.

The method development process involves several stages, including the selection of the appropriate analytical technique (e.g., HPLC, UPLC), optimization of experimental parameters (e.g., column type, mobile phase composition, flow rate, and detector wavelength for chromatography), and method validation.

Method validation is performed according to guidelines from regulatory bodies such as the International Council for Harmonisation (ICH). Key validation parameters include:

Specificity: The ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, or other starting materials.

Linearity: The ability of the method to produce test results that are directly proportional to the concentration of the analyte within a given range.

Accuracy: The closeness of the test results obtained by the method to the true value.

Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).

Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate, variations in method parameters, providing an indication of its reliability during normal usage.

Computational Chemistry and Theoretical Investigations of 4 Isopropyl 3,5 Dimethoxybenzaldehyde

Molecular Structure Elucidation and Conformational Analysis via Computational Methods

Computational chemistry is a cornerstone for determining the three-dimensional structure of molecules and exploring their conformational landscapes. For 4-isopropyl-3,5-dimethoxybenzaldehyde, these methods can predict the most stable arrangement of its atoms in space and the energy barriers associated with rotations around its single bonds.

The primary technique for geometry optimization is Density Functional Theory (DFT), which offers a favorable balance between accuracy and computational cost. By solving approximations of the Schrödinger equation, DFT can calculate the electronic structure of the molecule to find the geometry with the lowest energy. This process would yield precise data on bond lengths, bond angles, and dihedral angles.

A key aspect of this molecule's structure is the potential for multiple conformations due to the rotation of the isopropyl and two methoxy (B1213986) groups. Conformational analysis would involve systematically rotating the dihedral angles associated with these groups to map the potential energy surface. This would identify the global minimum energy conformer (the most stable shape) and other local minima, providing insight into the molecule's flexibility. The energy differences between these conformers and the transition states that separate them are crucial for understanding the molecule's dynamic behavior.

While specific DFT-calculated structural parameters for this molecule are not published, various chemical databases provide pre-calculated properties based on computational models.

Table 1: Computed Molecular Properties of this compound

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₁₂H₁₆O₃ | chemscene.comclearsynth.comanaxlab.com |

| Molecular Weight | 208.25 g/mol | chemscene.com |

| Topological Polar Surface Area (TPSA) | 35.53 Ų | chemscene.com |

| Predicted LogP | 2.6397 | chemscene.com |

| Hydrogen Bond Donors | 0 | chemscene.com |

| Hydrogen Bond Acceptors | 3 | chemscene.com |

| Rotatable Bonds | 4 | chemscene.com |

This data is generated by computational software and provides a preliminary overview of the molecule's physicochemical properties.

Theoretical Studies on Electronic and Steric Properties

Theoretical calculations are indispensable for understanding the distribution of electrons within a molecule and the spatial arrangement of its atoms, which collectively define its electronic and steric properties.

Electronic Properties: A Molecular Electrostatic Potential (MEP) map would be a primary tool for visualizing the electronic landscape of this compound. The MEP map illustrates the charge distribution from the perspective of an approaching electrophile. Regions of negative potential (typically colored red or yellow) are associated with high electron density and are susceptible to electrophilic attack. For this molecule, such regions would be expected around the oxygen atoms of the aldehyde and methoxy groups. Regions of positive potential (blue) indicate electron deficiency and are sites for nucleophilic attack.

Frontier Molecular Orbital (FMO) theory provides deeper insight into chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are central to this analysis. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO's energy relates to its ability to accept electrons. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap generally implies higher reactivity.

Steric Properties: The steric environment of this compound is dictated by the spatial bulk of its substituent groups. The isopropyl group at the 4-position and the two methoxy groups at the 3- and 5-positions create significant steric hindrance around the benzene (B151609) ring. This crowding influences the molecule's preferred conformations and can sterically shield the aldehyde functional group, potentially modulating its reactivity towards certain reagents. Computational models can quantify this steric bulk and predict its impact on intermolecular interactions.

Predictive Modeling of Molecular Interactions and Chemical Reactivity

Predictive modeling uses computed molecular properties to forecast a compound's behavior, such as its biological activity or its role in chemical reactions.

Quantitative Structure-Activity Relationship (QSAR): QSAR models are statistical tools that correlate a molecule's structural or physicochemical properties with its biological activity. jmaterenvironsci.com For this compound, a QSAR study would involve calculating a variety of molecular descriptors (e.g., electronic, steric, and hydrophobic parameters). These descriptors would then be used to build a mathematical model that could predict, for instance, its inhibitory activity against a specific enzyme. Studies on other benzaldehyde (B42025) derivatives have successfully used QSAR to predict their activity as phenoloxidase inhibitors, demonstrating the utility of this approach. nih.govnih.govsigmaaldrich.com In these models, properties like the hydrophobicity of substituents on the benzene ring were found to be significant predictors of activity. nih.gov

Molecular Docking: Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. dergipark.org.tr This is most often used to predict the interaction between a ligand (like this compound) and a biological target, such as a protein receptor or enzyme active site. mdpi.com The simulation places the ligand into the binding site of the protein and calculates a "docking score," which estimates the binding affinity. dergipark.org.trmdpi.com This method could be used to screen this compound against various biological targets to hypothesize a potential mechanism of action or to guide the design of more potent derivatives. nih.gov Docking studies on similar benzaldehyde compounds have been used to evaluate their potential as inhibitors for enzymes like aldose reductase and phenoloxidase. nih.govdergipark.org.tr These studies provide a blueprint for how the binding interactions of this compound could be theoretically investigated.

Applications of 4 Isopropyl 3,5 Dimethoxybenzaldehyde As a Chemical Probe in Biological Systems

Investigation of Enzyme Mechanisms in Biochemical Research

For a compound to be effectively used as a chemical probe in enzyme studies, detailed research is required to characterize its specificity, potency, and mode of action. This often involves a series of biochemical and biophysical assays, such as enzyme kinetics, X-ray crystallography, and nuclear magnetic resonance (NMR) spectroscopy. The absence of such studies for 4-Isopropyl-3,5-dimethoxybenzaldehyde means that its potential interactions with specific enzymes, and consequently its utility in mechanistic investigations, remain hypothetical.

Elucidation of Metabolic Pathways in Biological Systems

Similarly, there is a lack of published research detailing the use of this compound to elucidate metabolic pathways. The study of metabolic pathways involves tracing the fate of a compound as it is processed by a series of enzymatic reactions within a biological system. This can reveal how an organism synthesizes, breaks down, and utilizes various molecules.

Introducing a novel compound like this compound into a biological system and tracking its transformation products (metabolites) could theoretically provide insights into the activity of metabolic enzymes and pathways. Techniques such as mass spectrometry and NMR are crucial for identifying these metabolites. However, no studies documenting the metabolic fate of this compound in any biological system have been found. Therefore, its role as a probe in metabolic research is currently undefined.

Q & A

Q. What are the standard synthetic routes for preparing 4-Isopropyl-3,5-dimethoxybenzaldehyde, and how are intermediates characterized?

Methodological Answer: A common approach involves reacting substituted benzaldehydes with triazole derivatives under reflux conditions. For example, substituted benzaldehydes can undergo condensation with 4-amino-3,5-bis(2,4-dichlorophenoxy)-1,2,4-triazole in absolute ethanol with glacial acetic acid as a catalyst. Post-reaction, the solvent is evaporated under reduced pressure, and the product is filtered and purified via recrystallization . Characterization typically employs GC-MS (e.g., DB-1 or HP-5 MS columns with temperature gradients of 40–280°C) and NMR to confirm structural integrity .

Q. How is this compound characterized in terms of purity and structural conformation?

Methodological Answer: Purity is assessed via HPLC with UV detection (λ = 254 nm) using C18 reverse-phase columns. Structural confirmation involves X-ray crystallography (monoclinic crystal system, space group P2₁/c) to resolve bond angles and torsional parameters . Mass spectrometry (EI mode, m/z 238.12 [M⁺]) and FT-IR (C=O stretch at ~1680 cm⁻¹) further validate functional groups .

Q. What pharmacological models are used to evaluate bioactivity, and what key parameters are measured?

Methodological Answer: In vitro cytotoxicity assays (e.g., NCI-60 cell line screening at 10 µM) assess antiproliferative activity. Radioprotective effects are studied via ROS scavenging assays using DCFH-DA probes, with IC₅₀ values calculated from dose-response curves . For stability, accelerated degradation studies (40°C/75% RH for 6 months) monitor aldehyde oxidation using HPLC-MS .

Advanced Research Questions

Q. How can synthetic yields be improved for derivatives of this compound with bulky substituents?

Methodological Answer: Grignard reactions often face steric hindrance from methoxy groups. Strategies include:

- Wittig reactions to bypass reduction inefficiencies (e.g., replacing methoxy with hydroxy groups pre-functionalization) .

- Microwave-assisted synthesis (100°C, 30 min) to enhance reaction kinetics and reduce byproduct formation .

- Catalytic hydrogenation (H₂, 50 psi, Pd/C) optimizes alkyl chain addition, though yields drop to ~38% due to methoxy group steric effects .

Q. How do contradictions in spectral data (e.g., GC-MS vs. NMR) arise, and how are they resolved?

Methodological Answer: Contradictions may stem from rotamers in NMR (e.g., methoxy group rotation causing signal splitting) or column bleed in GC-MS. Resolution methods:

Q. What advanced analytical techniques are used to study stability under oxidative conditions?

Methodological Answer:

- Electrochemical analysis (cyclic voltammetry, Pt electrode) measures oxidation potentials in acetonitrile (E₁/2 ~1.2 V vs. Ag/AgCl) .

- LC-QTOF-MS identifies degradation products (e.g., carboxylic acid derivatives) via fragmentation patterns .

- DFT calculations (B3LYP/6-311+G**) model transition states to predict degradation pathways .

Q. How does this compound serve as a precursor in natural product synthesis?

Methodological Answer: It is a key building block for hierridins and dialkyl resorcinols :

- Hierridin B synthesis : Grignard addition to 2-hydroxy-3,5-dimethoxybenzaldehyde forms a 15-carbon alkyl chain, followed by hydrogenation .

- DARs synthesis : Aldol condensation with diethylmalonate yields α,β-unsaturated ketones, which are alkylated to mimic natural DARs .

Data Contradiction Analysis

Q. Why do reported melting points vary across studies (44–48°C vs. 50–52°C)?

Methodological Answer: Variations arise from:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.